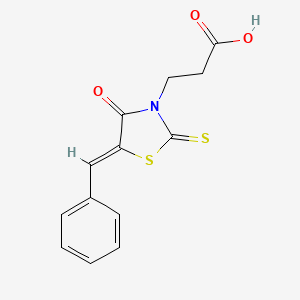

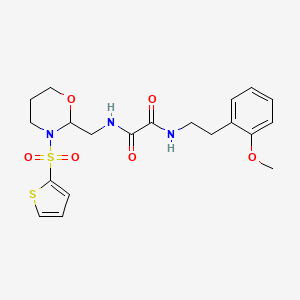

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as BTTP, is a synthetic compound that has been extensively studied for its pharmacological and physiological properties. It belongs to the thiazolidine class of compounds and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Antiviral Applications

Heterocyclic compounds like (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have been at the forefront of antiviral drug development. Their structural diversity allows for the design of molecules that can interact with viral components, inhibiting their replication. Research has focused on developing derivatives of such compounds to treat viral infections effectively .

Antibacterial Properties

The structural complexity of heterocyclic compounds provides a platform for creating potent antibacterial agents. By modifying the electronic structure and geometry, researchers can develop molecules that target specific bacterial pathways, leading to the synthesis of new antibiotics .

Antitumor Activity

The fight against cancer has benefited from the exploration of heterocyclic compounds. Their ability to bind to various biological targets makes them suitable candidates for antitumor drugs. Studies are ongoing to optimize these compounds for higher efficacy and lower toxicity in cancer treatment .

Drug Discovery for Neglected Tropical Diseases

Neglected tropical diseases, such as Chagas disease, have seen an increase in research for effective treatments. Heterocyclic compounds are being studied for their potential use in creating safer and more effective drugs for long-term treatment, with fewer side effects compared to current medications .

Computational Chemistry for Drug Design

Computational studies using quantum-chemical descriptors have been employed to analyze the stability, physicochemical properties, and chemical reactivity of heterocyclic compounds. This approach aids in the design of novel derivatives with specified biological activities, paving the way for the development of new drugs .

Pharmacological Activity Diversification

The versatility of heterocyclic compounds allows for the diversification of pharmacological activities. By synthesizing new derivatives, researchers can create molecules with desired properties for various therapeutic applications, including analgesic, anti-inflammatory, and more .

Physicochemical Property Optimization

Modifications to the heterocyclic core can lead to compounds with improved physicochemical properties, such as solubility and stability. This optimization is crucial for the development of drugs with better bioavailability and pharmacokinetics .

Chemical Reactivity and Biological Interactions

Understanding the chemical reactivity of heterocyclic compounds helps in predicting their interactions with biological targets. Studies focus on the atomic charges, dipole moments, and Fukui functions to determine the most reactive sites for drug-target interactions .

properties

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSYHFSSOOVWOY-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)

![Silane, (1,1-dimethylethyl)dimethyl[[(3beta,5E,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]-](/img/structure/B2915188.png)

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)